![molecular formula C18H23NO4 B268613 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to inhibit the activation of PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the expression of various pro-inflammatory enzymes, including COX-2 and iNOS. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has also been reported to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a stable compound that can be easily synthesized and purified. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells. However, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has some limitations for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a hydrophobic compound that requires the use of organic solvents for its preparation and characterization. Additionally, the synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid requires the use of a catalyst, which can increase the complexity of the reaction.
Zukünftige Richtungen
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid research include:
1. Investigating the efficacy of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in animal models of cancer and inflammation.
2. Exploring the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a drug candidate for the treatment of neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in vivo.
4. Developing novel formulations of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid for improved bioavailability and targeted delivery.
5. Investigating the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a diagnostic tool for cancer and inflammation.
Conclusion
In conclusion, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit various signaling pathways, reduce inflammation, and induce apoptosis in cancer cells. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its stability and low toxicity. However, further research is needed to explore its potential therapeutic applications and develop novel formulations for improved bioavailability and targeted delivery.
Synthesemethoden
The synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2-aminocyclohexanecarboxylic acid with 2-methyl-2-propen-1-ol and 2-chloro-N-(2-methyl-2-propenyl)aniline. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through column chromatography and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and anti-cancer effects of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid |
---|---|
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[[2-(2-methylprop-2-enoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c1-12(2)11-23-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18(21)22/h5-6,9-10,13-14H,1,3-4,7-8,11H2,2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
CGHFLNWGORAJNY-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O |
Kanonische SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.